C4-(3-Phenylpropyl) Chain Confers HIV-1 Integrase Inhibition Gain Over Unsubstituted Scaffold
In the 2-hydroxy congener series, the 4-(3-phenylpropyl) substituent improved HIV-1 integrase inhibitory activity relative to the unsubstituted parent scaffold. Billamboz et al. reported that 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione inhibited HIV-1 integrase at a low micromolar level, whereas the unsubstituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione showed no measurable inhibition [1]. Docking studies confirmed that the 3-phenylpropyl chain occupies a hydrophobic pocket adjacent to the catalytic metal center, consistent with the observed 1:1 and 1:2 (metal/ligand) Mg²⁺ complex stoichiometries [1]. This establishes the C4-(3-phenylpropyl) extension as a critical pharmacophoric element absent in simpler analogs.
| Evidence Dimension | HIV-1 integrase inhibition activity (2-hydroxy congener series) |
|---|---|
| Target Compound Data | Low micromolar inhibition of HIV-1 integrase (4-(3-phenylpropyl)-2-hydroxy congener) [1] |
| Comparator Or Baseline | Unsubstituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione: no measurable HIV-1 integrase inhibition [1] |
| Quantified Difference | Qualitative gain from inactive to low-micromolar; exact IC₅₀ not disclosed in public abstract |
| Conditions | In vitro enzymatic assay against recombinant HIV-1 integrase; PFV integrase docking model [1] |
Why This Matters
Procurement of the 4-(3-phenylpropyl) variant is essential for any antiviral program targeting HIV-1 integrase, as the unsubstituted scaffold is demonstrably inactive and cannot serve as a starting point for this chemotype.
- [1] Billamboz, M.; Bailly, F.; Lion, C.; Calmels, C.; Andreola, M. L.; Witvrouw, M.; Christ, F.; Debyser, Z.; De Luca, L.; Chimirri, A.; Cotelle, P. 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Inhibitors of HIV-1 Integrase and Reverse Transcriptase RNase H Domain: Influence of the Alkylation of Position 4. Eur. J. Med. Chem. 2011, 46 (2), 535–546. View Source
